Regioisomeric Lipophilicity Advantage of 3-Aminophenyl Substitution
The 3-aminophenyl substitution pattern of the target compound is expected to confer a materially lower log P compared to the 4-aminophenyl regioisomer (CAS 2098104-90-4). A systematic study of ten pairs of aminopyridazinone regioisomers established that the 5-substituted amino isomer (analogous to the 3-aminophenyl orientation) exhibits a lipophilicity reduction of, on average, 0.75 log units relative to the 4-substituted amino isomer [1]. While experimentally measured log P values for this specific compound are not yet cataloged in public databases, this well-characterized regioisomeric trend provides a quantitative estimate of the solubility and permeability differential between the 3-aminophenyl and 4-aminophenyl variants.
| Evidence Dimension | Lipophilicity (octanol/water log P difference between regioisomers) |
|---|---|
| Target Compound Data | 3-aminophenyl substitution at C6 (predicted lower log P; experimental value not yet reported) |
| Comparator Or Baseline | 4-aminophenyl-substituted pyridazinone regioisomer (experimentally determined to be, on average, 0.75 log units more lipophilic than the 5-substituted amino isomer in a pairwise study of ten regioisomeric pairs) |
| Quantified Difference | Average Δlog P = 0.75 log units (4-substituted amino more lipophilic than 5-substituted amino; the 3-aminophenyl pattern is analogous to the 5-substituted amino orientation) |
| Conditions | Shake-flask method, octanol/Sörensen buffer (pH 7.4); study conducted on 4- and 5-(substituted amino)-3(2H)-pyridazinone scaffold (J. Agric. Food Chem. 2003, 51, 5262–5270). |
Why This Matters
Lower log P translates to enhanced aqueous solubility, potentially improving formulation flexibility and reducing non-specific protein binding in biochemical assays—a critical selection criterion when choosing between available aminophenyl regioisomers for medicinal chemistry campaigns.
- [1] Anwair, M. A. S. et al. Lipophilicity of Aminopyridazinone Regioisomers. J. Agric. Food Chem. 2003, 51, 5262–5270. doi:10.1021/jf0343938. View Source
